2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride
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Overview
Description
2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound with a complex structure that includes a benzene ring substituted with three methyl groups and a sulfonamide group attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves multiple steps. One common method starts with the sulfonation of 2,4,6-trimethylbenzene to introduce the sulfonamide group. This is followed by the reaction with 2-(piperazin-1-yl)ethylamine under controlled conditions to form the desired compound. The final product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety may enhance binding affinity and selectivity, making the compound effective in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzene: A simpler compound with only the benzene ring and methyl groups.
N-(2-piperazin-1-yl)ethylbenzene-1-sulfonamide: Lacks the trimethyl substitution on the benzene ring.
Uniqueness
2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the sulfonamide and piperazine groups, along with the trimethyl-substituted benzene ring, makes it a versatile compound for various applications.
Properties
CAS No. |
1588925-95-4 |
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Molecular Formula |
C15H27Cl2N3O2S |
Molecular Weight |
384.4 |
Purity |
95 |
Origin of Product |
United States |
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